molecular formula C14H12N4O B1435075 N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide CAS No. 1993512-22-3

N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide

Cat. No.: B1435075
CAS No.: 1993512-22-3
M. Wt: 252.27 g/mol
InChI Key: QQUKDLULKUBANP-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been utilized as the core backbone for the development of covalent inhibitors . This suggests that N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide might interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of kras g12c inhibitors , suggesting that this compound might affect pathways related to the KRAS G12C mutation.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown potential as potent anticancer agents for kras g12c-mutated cells , suggesting that this compound might have similar effects.

Action Environment

The synthesis of imidazo[1,2-a]pyridinones has been achieved through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence , suggesting that light might play a role in the compound’s synthesis and potentially its action.

Biochemical Analysis

Biochemical Properties

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting various signaling pathways . Additionally, N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide can bind to specific proteins, altering their conformation and function .

Cellular Effects

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . Furthermore, it can affect the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types .

Molecular Mechanism

The molecular mechanism of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide vary with different dosages in animal models. At lower doses, it can exert beneficial effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide within cells and tissues are critical for its activity. It can be transported by specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity .

Subcellular Localization

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an imidazo[1,2-a]pyridine intermediate. This intermediate is then further functionalized through various reactions, including nitration, reduction, and amidation, to introduce the hydroxy and carboximidamide groups .

Industrial Production Methods

Industrial production of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of a nitro group can produce amines.

Scientific Research Applications

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide can be compared with other imidazopyridine derivatives, such as:

    Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antiviral, antibacterial, and anticancer properties.

    Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring, exhibiting different pharmacological profiles.

    Imidazo[1,2-a]pyrazine: Another related compound with potential therapeutic applications

The uniqueness of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other imidazopyridine derivatives .

Properties

IUPAC Name

N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUKDLULKUBANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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